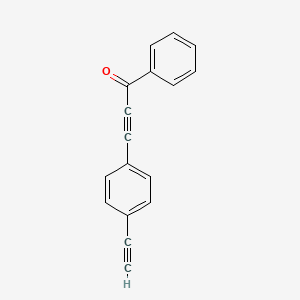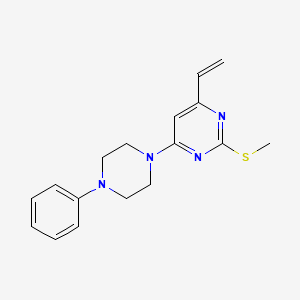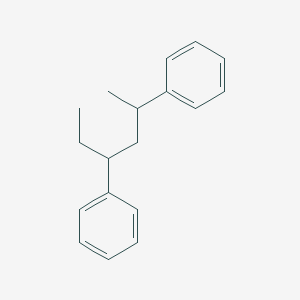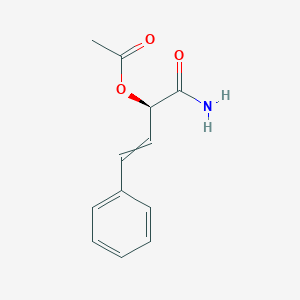
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one is an organic compound that features a phenyl group substituted with an ethynyl group at the para position and a phenylprop-2-yn-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:
Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
Co-catalyst: Copper(I) iodide (CuI)
Base: Triethylamine (Et3N) or diisopropylamine (DIPA)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The carbon-carbon triple bond can be reduced to a double or single bond.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one involves its interaction with molecular targets through its ethynyl and phenyl groups. The compound can participate in π-π stacking interactions, hydrogen bonding, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-1-phenylprop-2-yn-1-one
- 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one
- 3-(4-Nitrophenyl)-1-phenylprop-2-yn-1-one
Uniqueness
3-(4-Ethynylphenyl)-1-phenylprop-2-yn-1-one is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and enhances its potential for forming complex molecular architectures .
Propriétés
Numéro CAS |
827319-20-0 |
|---|---|
Formule moléculaire |
C17H10O |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-(4-ethynylphenyl)-1-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C17H10O/c1-2-14-8-10-15(11-9-14)12-13-17(18)16-6-4-3-5-7-16/h1,3-11H |
Clé InChI |
XYKWDJCNJKDEOP-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7-methoxy-3-methyl-5-(2-pyridinyl)-](/img/structure/B14212514.png)
![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
![6-Nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14212519.png)
![N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]butanamide](/img/structure/B14212522.png)
![4-[(2-Formylphenyl)methylamino]butanoic acid;hydrochloride](/img/structure/B14212526.png)
